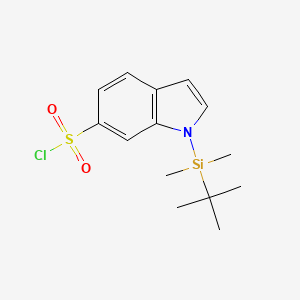

1-(tert-butyldimethylsilyl)-1H-indole-6-sulfonyl chloride

Description

Properties

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]indole-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2SSi/c1-14(2,3)20(4,5)16-9-8-11-6-7-12(10-13(11)16)19(15,17)18/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWGBKBOBCTNJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-14-3 | |

| Record name | 1-(tert-butyldimethylsilyl)-1H-indole-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyldimethylsilyl)-1H-indole-6-sulfonyl chloride typically involves the following steps:

Protection of the Indole Nitrogen: The indole nitrogen is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran.

Sulfonylation: The protected indole is then sulfonylated at the 6-position using a sulfonyl chloride reagent, such as chlorosulfonic acid or a sulfonyl chloride derivative, under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up with optimizations for yield and purity. This often involves continuous flow reactors and automated systems to

Biological Activity

1-(tert-butyldimethylsilyl)-1H-indole-6-sulfonyl chloride is a sulfonyl chloride derivative of indole, a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents. This article synthesizes current research findings on its biological activity, including case studies and data tables.

This compound possesses unique structural features that contribute to its reactivity and biological activity. The tert-butyldimethylsilyl group enhances the compound's stability and solubility, while the sulfonyl chloride moiety is known to participate in nucleophilic substitution reactions.

The mechanism of action for this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on target proteins. This interaction can inhibit enzymatic activity or modulate receptor functions, leading to downstream biological effects.

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives of indole can inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The compound was tested against several bacterial species, showing inhibition zones comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| MRSA | 25 | 28 |

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 23 | 26 |

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The compound's ability to inhibit specific kinases involved in cell proliferation has been proposed as a mechanism for its anticancer effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized a series of indole-based compounds and tested their cytotoxicity against multiple cancer cell lines. The findings revealed that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Scientific Research Applications

Chemical Synthesis

Synthetic Utility:

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its sulfonyl chloride functionality allows for the introduction of sulfonamide groups, which are crucial in drug development due to their biological activity and ability to modify pharmacokinetic properties.

Key Reactions:

- Sulfonylation: The introduction of sulfonamide groups into aromatic compounds can be achieved using 1-(tert-butyldimethylsilyl)-1H-indole-6-sulfonyl chloride. This reaction is particularly useful in the synthesis of opioid receptor ligands, which have been studied for their potential therapeutic effects on pain management and addiction .

- Formation of Indole Derivatives: The compound can also be utilized in the formation of substituted indole derivatives, which are essential in pharmaceuticals and agrochemicals. The indole structure is known for its presence in many natural products and drugs .

Medicinal Chemistry

Biological Activity:

Research has indicated that derivatives synthesized from this compound exhibit significant biological activities, particularly as selective opioid receptor modulators. These compounds have shown promise in targeting the delta opioid receptor (DOR), potentially leading to new treatments for pain without the side effects associated with traditional opioids .

Case Studies:

- A study demonstrated that specific sulfonamide derivatives synthesized from this compound exhibited high binding affinities for DOR, with some compounds acting as inverse agonists. These findings suggest potential therapeutic applications in pain management and mood disorders .

- Another investigation highlighted the synthesis of a series of indole-based compounds that showed varying degrees of activity against different opioid receptors, emphasizing the importance of structural modifications in enhancing receptor selectivity and efficacy .

Materials Science

Polymeric Applications:

The compound's ability to participate in coupling reactions makes it suitable for developing novel polymeric materials. For instance, it can be used to functionalize polymers with sulfonamide groups, enhancing their properties for specific applications such as drug delivery systems or sensors .

Photochemical Reactions:

Recent advancements have demonstrated that this compound can be utilized in photochemical reactions to produce complex polycyclic structures. These reactions are valuable in creating materials with unique optical properties or enhanced stability under UV light exposure .

Summary Table of Applications

| Application Area | Description | Example Compounds/Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for sulfonylation and indole derivative formation | Opioid receptor ligands |

| Medicinal Chemistry | Development of selective opioid receptor modulators | Inverse agonists for DOR |

| Materials Science | Functionalization of polymers and photochemical applications | Novel drug delivery systems |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride () Structure: Benzyloxyethenyl substituent at the 1-position, sulfonyl chloride at the 6-position. Molecular Formula: C₁₇H₁₄ClNO₃S vs. C₁₄H₂₀ClNO₂SSi (target compound). Key Differences:

- The benzyloxyethenyl group lacks the steric shielding provided by TBDMS, increasing susceptibility to hydrolysis.

- Higher molecular weight (347.82 g/mol) compared to the TBDMS analog (~313.92 g/mol) may reduce solubility in non-polar solvents.

- Applications: Likely used in conjugation reactions where less steric hindrance is required .

(E)-tert-Butyl 6-(3-((Methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate ()

- Structure : Methylsulfonyl (mesyl) group instead of sulfonyl chloride; tert-butyl carboxylate at the 1-position.

- Key Differences :

- The mesyl group (SO₃Me) is a better leaving group than sulfonyl chloride (SO₂Cl), favoring elimination or substitution reactions.

- Synthesis: Utilizes mesyl chloride under milder conditions (1 hour, room temperature) compared to sulfonyl chloride derivatization, which often requires controlled temperatures .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Substituent | Reactivity Profile | Stability |

|---|---|---|---|---|

| Target Compound | C₁₄H₂₀ClNO₂SSi | TBDMS, SO₂Cl | High electrophilicity; stable to hydrolysis | High (TBDMS shield) |

| 1-[1-(Benzyloxy)ethenyl]-1H-indole-6-SO₂Cl | C₁₇H₁₄ClNO₃S | Benzyloxyethenyl, SO₂Cl | Moderate electrophilicity; prone to hydrolysis | Moderate |

| (E)-tert-Butyl 6-(mesyloxy)-1H-indole | C₁₇H₂₁NO₅S | Mesyloxy, tert-butyl | Mesyl group as leaving group; fast kinetics | Moderate |

Q & A

Q. What synthetic routes are available for preparing 1-(tert-butyldimethylsilyl)-1H-indole-6-sulfonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves sulfonation of a pre-functionalized indole scaffold. For example, sulfonyl chloride groups can be introduced via chlorosulfonic acid treatment or thiol oxidation followed by chlorination. The tert-butyldimethylsilyl (TBDMS) group is introduced early to protect reactive sites (e.g., indole NH), using silylation agents like TBDMS chloride under anhydrous conditions with a base (e.g., imidazole in DMF). Optimization involves controlling reaction stoichiometry, temperature (0–25°C), and inert atmosphere to prevent hydrolysis. Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., sulfonyl chloride at C6, TBDMS at N1).

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine isotopes).

- HPLC : Assesses purity (>95% by area normalization) using reverse-phase columns (C18, acetonitrile/water mobile phase) .

- X-ray diffraction : For crystalline derivatives, powder XRD reveals molecular packing and confirms regiochemistry .

Q. Why is the tert-butyldimethylsilyl (TBDMS) group employed in this sulfonyl chloride derivative?

Methodological Answer: The TBDMS group serves as a sterically bulky protecting group for the indole nitrogen, preventing undesired side reactions (e.g., electrophilic substitution at N1). It is stable under acidic and mild basic conditions but can be cleaved selectively using tetrabutylammonium fluoride (TBAF) in THF. This stability is critical for multi-step syntheses where the sulfonyl chloride must remain intact during subsequent reactions .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of covalent organic frameworks (COFs) with controlled porosity?

Methodological Answer: The sulfonyl chloride group acts as a reactive handle for forming covalent linkages (e.g., sulfonamide bonds) in COF synthesis. For example, condensation with amines (e.g., 1,4-diaminobenzene) under solvothermal conditions (120°C, DMF/mesitylene) can yield porous frameworks. The TBDMS group ensures regioselective functionalization. Porosity is tuned by varying linker length, and BET surface area analysis (N adsorption at 77 K) quantifies pore size (e.g., 7–27 Å) and surface area (up to 1590 m/g) .

Q. What challenges arise when using this compound in nucleophilic substitution reactions, and how can they be mitigated?

Methodological Answer: Challenges include:

- Steric hindrance : The TBDMS group may impede access to the sulfonyl chloride. Mitigation involves using polar aprotic solvents (e.g., DMF) to enhance reagent diffusion.

- Hydrolysis : Sulfonyl chlorides are moisture-sensitive. Reactions require anhydrous conditions (e.g., molecular sieves, Schlenk line).

- Competing reactions : Amine nucleophiles may attack the indole ring. Steric shielding by TBDMS minimizes this. Kinetic studies (e.g., monitoring by H NMR) help identify optimal reaction times .

Q. Are there computational studies predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the TBDMS and sulfonyl chloride groups. For instance, the sulfonyl chloride’s electron-withdrawing nature activates the indole ring for electrophilic substitution at C3 or C5. Frontier molecular orbital (FMO) analysis predicts sites for Suzuki-Miyaura coupling or Ullmann reactions. Experimental validation involves synthesizing derivatives (e.g., C3-boronic esters) and comparing yields with computational predictions .

Q. How do contradictory reports on the stability of the sulfonyl chloride group under basic conditions inform experimental design?

Methodological Answer: Discrepancies arise from varying base strengths and solvents. For example:

- Weak bases (e.g., NaHCO) : Sulfonyl chloride remains stable in biphasic systems (water/DCM).

- Strong bases (e.g., NaOH) : Hydrolysis to sulfonate occurs rapidly.

Controlled experiments (pH titration with in-situ IR monitoring) clarify stability thresholds. Alternative strategies include replacing sulfonyl chloride with sulfonamides early in the synthesis .

Q. What role does this compound play in developing organic electronic materials, such as OLEDs?

Methodological Answer: The indole scaffold, functionalized with electron-withdrawing sulfonyl chloride and bulky TBDMS, serves as a precursor for electron-transport layers. For OLEDs, derivatives are synthesized via Sonogashira coupling (e.g., attaching acetylene-terminated emissive groups). Device performance (e.g., external quantum efficiency) is evaluated using cyclic voltammetry (HOMO/LUMO levels) and photoluminescence spectroscopy (emission λmax ~450 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.